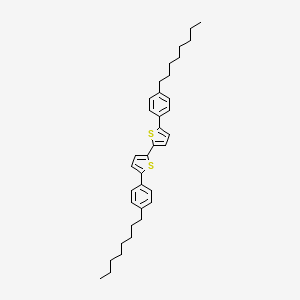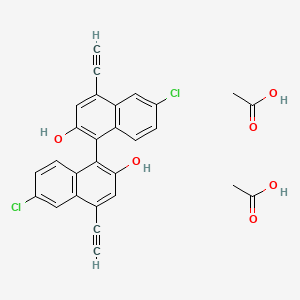![molecular formula C30H18 B14194645 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene CAS No. 832744-37-3](/img/structure/B14194645.png)
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzene ring or the phenylethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Wissenschaftliche Forschungsanwendungen
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: Research into the biological activity of this compound includes its potential use as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated structures.
Wirkmechanismus
The mechanism of action of 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The compound’s conjugated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metal ions can be exploited in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynyl-4-(phenylethynyl)benzene: This compound has a similar structure but with fewer phenylethynyl groups, making it less complex.
1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering a simpler structure compared to 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene.
Uniqueness
This compound is unique due to its multiple phenylethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in applications requiring stable, conjugated systems, such as in the development of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
832744-37-3 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1-(2-phenylethynyl)-3-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-8-25(9-4-1)14-15-27-16-18-28(19-17-27)21-23-30-13-7-12-29(24-30)22-20-26-10-5-2-6-11-26/h1-13,16-19,24H |
InChI-Schlüssel |
QSZJPNZZKLGIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC(=C3)C#CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylidene}hydroxylamine](/img/structure/B14194572.png)
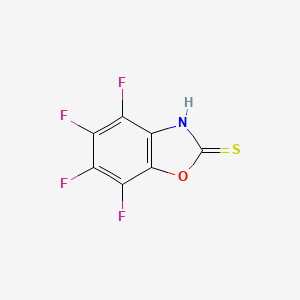
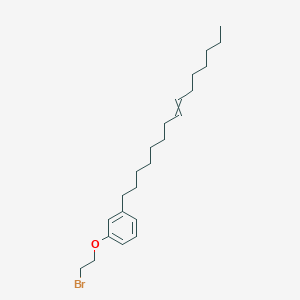
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
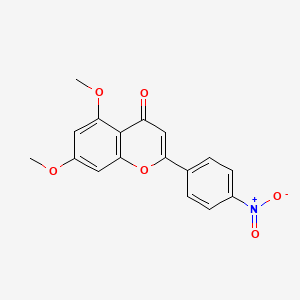
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
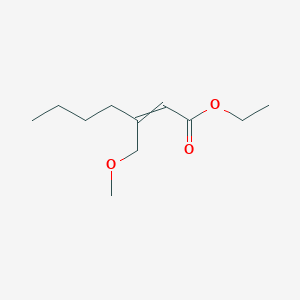
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
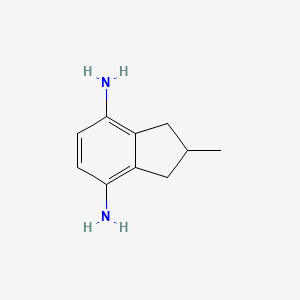
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
